molecular formula C9H11BrClNO2 B3180538 Ethyl 6-(bromomethyl)picolinate hydrochloride CAS No. 1956318-25-4

Ethyl 6-(bromomethyl)picolinate hydrochloride

Cat. No. B3180538
CAS RN: 1956318-25-4
M. Wt: 280.54 g/mol
InChI Key: VIEKWXDEXONXGP-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)picolinate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was achieved via a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the sources, bromomethylquinolines, which are structurally similar, are known to be valuable tools in a wide array of chemical transformations .


Physical And Chemical Properties Analysis

Ethyl 6-(bromomethyl)picolinate has a number of physicochemical properties. It has 13 heavy atoms, 6 aromatic heavy atoms, and 4 rotatable bonds. Its molar refractivity is 53.16, and it has a topological polar surface area (TPSA) of 39.19 Ų .

Safety and Hazards

Ethyl 6-(bromomethyl)picolinate is classified as a dangerous substance. It has a signal word of “Danger” and is classified as class 8. It has hazard statements H314 and H290, indicating that it causes skin irritation and may cause respiratory irritation .

properties

IUPAC Name

ethyl 6-(bromomethyl)pyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEKWXDEXONXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1956318-25-4
Record name 2-Pyridinecarboxylic acid, 6-(bromomethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956318-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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